
Ácido 4-(dimetilfosforil)picolínico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylphosphoryl)picolinic acid is a chemical compound characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a dimethylphosphoryl group
Aplicaciones Científicas De Investigación
4-(Dimethylphosphoryl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of 4-(Dimethylphosphoryl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound works by binding to ZFPs, which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its anti-infective and immunomodulatory properties .
Biochemical Pathways
The compound affects the pathways involving ZFPs and zinc transport . It’s also a metabolite of tryptophan , and it’s involved in the biodegradation of 2-aminophenol .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption .
Result of Action
The compound has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . It exhibits promising antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models .
Action Environment
It’s worth noting that the compound’s action can be influenced by the presence of other molecules, such as interferon gamma .
Análisis Bioquímico
Cellular Effects
Picolinic acid has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . It’s plausible that 4-(Dimethylphosphoryl)picolinic acid may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Picolinic acid, the parent compound, acts as an anti-infective and immunomodulator through its role in zinc transport . It works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . It’s possible that 4-(Dimethylphosphoryl)picolinic acid may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . This suggests that 4-(Dimethylphosphoryl)picolinic acid may be involved in similar metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylphosphoryl)picolinic acid typically involves the functionalization of pyridine derivatives. One common method includes the phosphorylation of pyridine-2-carboxylic acid using dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of 4-(Dimethylphosphoryl)picolinic acid may involve large-scale phosphorylation reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylphosphoryl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Esters and amides.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the dimethylphosphoryl group, resulting in different chemical properties and reactivity.
Dimethylphosphorylpyridine: Lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.
Uniqueness
4-(Dimethylphosphoryl)picolinic acid is unique due to the presence of both the dimethylphosphoryl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
4-dimethylphosphorylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P/c1-13(2,12)6-3-4-9-7(5-6)8(10)11/h3-5H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZWXUQYXOEPOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=NC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

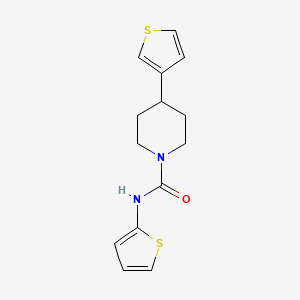
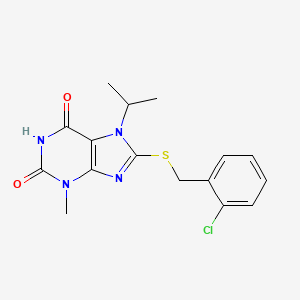
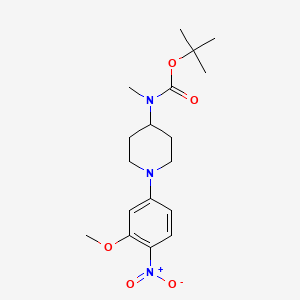
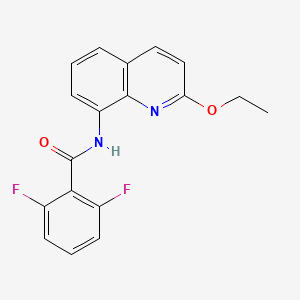
![2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B2387964.png)
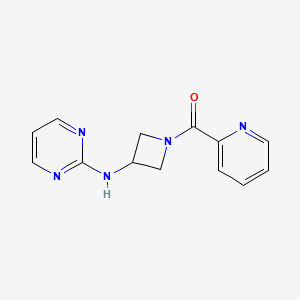
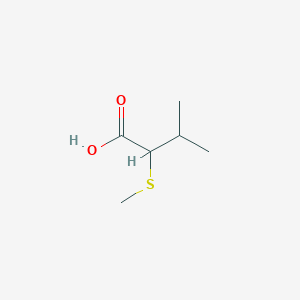

![N-[2-(azetidin-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2387970.png)
![2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B2387972.png)
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)

![2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one](/img/structure/B2387978.png)
